molecular formula C22H31BN2O4 B11825977 tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate

tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate

Cat. No.: B11825977
M. Wt: 398.3 g/mol
InChI Key: ZMCVDEIZWJNFPN-UHFFFAOYSA-N
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Description

tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate is a complex organic compound that features a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate typically involves the formation of the boronic ester group through a reaction between a boronic acid or boronic ester precursor and the corresponding indole derivative. Common reagents used in this synthesis include palladium catalysts and bases such as sodium acetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts and bases such as potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic ester group makes it a valuable intermediate in cross-coupling reactions .

Biology and Medicine

In biology and medicine, derivatives of this compound are being explored for their potential therapeutic properties. The indole moiety is known for its biological activity, and modifications to this structure can lead to new drug candidates .

Industry

In industry, this compound can be used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs) .

Mechanism of Action

The mechanism of action of tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate lies in its combination of the indole moiety with the boronic ester group.

Properties

Molecular Formula

C22H31BN2O4

Molecular Weight

398.3 g/mol

IUPAC Name

tert-butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate

InChI

InChI=1S/C22H31BN2O4/c1-20(2,3)27-19(26)25-12-11-14-15-9-8-10-16(18(15)24-17(14)13-25)23-28-21(4,5)22(6,7)29-23/h8-10,24H,11-13H2,1-7H3

InChI Key

ZMCVDEIZWJNFPN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C4=C(N3)CN(CC4)C(=O)OC(C)(C)C

Origin of Product

United States

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